Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Classification within Pyrazolopyrimidine Family
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate belongs to the pyrazolo[1,5-a]pyrimidines class, which represents a significant subfamily within the broader pyrazolopyrimidine family. These compounds are characterized by a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring, creating a rigid and planar nitrogen-heterocyclic framework. The specific compound under investigation features several distinctive structural elements that enhance its chemical and biological properties.
The molecular structure of this compound exhibits a pyrazolo[1,5-a]pyrimidine core with specific substitution patterns that distinguish it from other family members. The presence of a 7-hydroxy group provides hydrogen bonding capabilities, while the 2-methyl substitution contributes to the overall molecular architecture. The 3-[3-(trifluoromethyl)phenyl] substituent introduces significant electronic effects through the electron-withdrawing trifluoromethyl group, which enhances both the chemical stability and biological activity of the molecule.
The 6-carboxylate ethyl ester functional group provides additional sites for chemical modification and contributes to the compound's solubility characteristics. This structural arrangement creates a molecule with molecular formula C₁₇H₁₄F₃N₃O₃ and a molecular weight of 365.31 grams per mole. The compound exhibits a melting point range of 273-275°C, indicating substantial crystalline stability due to intermolecular interactions facilitated by the hydroxyl group and aromatic system.
Research has demonstrated that pyrazolo[1,5-a]pyrimidines display structural similarities to purines, making them valuable as purine analogues in biochemical applications. This structural relationship enables these compounds to function as antimetabolites in purine biochemical reactions, providing a foundation for their therapeutic potential. The fused ring system creates a planar aromatic framework that facilitates π-π stacking interactions, contributing to their ability to interact with biological targets effectively.
Historical Development of Pyrazolo[1,5-a]pyrimidine Derivatives
The development of pyrazolo[1,5-a]pyrimidine derivatives has evolved significantly over the past several decades, with substantial contributions to both synthetic methodology and biological applications. The initial interest in these compounds emerged from their structural relationship to naturally occurring purines and their potential as biologically active molecules. Early research focused on establishing fundamental synthetic approaches for constructing the pyrazolo[1,5-a]pyrimidine core structure.
The synthetic methodology for pyrazolo[1,5-a]pyrimidines has undergone considerable advancement, with researchers developing various approaches including cyclization reactions, condensation methods, and three-component reactions. The development of microwave-assisted synthetic methods has particularly enhanced the efficiency of preparing these compounds, allowing for reduced reaction times and improved yields. Green chemistry approaches have also been incorporated into synthetic protocols, reflecting the growing emphasis on environmentally sustainable chemical processes.
Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for introducing diverse functional groups into the pyrazolo[1,5-a]pyrimidine framework. These methodologies have enabled the preparation of structurally diverse analogues with enhanced biological activity and improved physicochemical properties. Click chemistry approaches have further expanded the synthetic toolkit, facilitating the attachment of various substituents to the core structure.
The historical development of these compounds has been closely linked to advances in medicinal chemistry, particularly in the areas of cancer research and protein kinase inhibition. Early studies identified pyrazolo[1,5-a]pyrimidines as potential therapeutic agents, leading to extensive structure-activity relationship investigations. These studies have provided valuable insights into the molecular features responsible for biological activity and have guided the design of more potent and selective compounds.
Recent decades have witnessed significant advances in understanding the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives. Research has established their role as protein kinase inhibitors, with particular emphasis on their ability to function as adenosine triphosphate-competitive inhibitors. This mechanistic understanding has informed rational drug design approaches and has contributed to the development of compounds with improved selectivity profiles.
Significance in Heterocyclic Chemistry Research
The significance of pyrazolo[1,5-a]pyrimidines in heterocyclic chemistry research extends beyond their immediate therapeutic applications to encompass fundamental advances in synthetic methodology and structural understanding. These compounds have served as important model systems for investigating the principles governing fused ring formation and the factors influencing the stability and reactivity of nitrogen-containing heterocycles. The rigid planar structure of the pyrazolo[1,5-a]pyrimidine framework provides an excellent platform for studying π-electron delocalization and aromatic character in fused ring systems.
The photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted considerable attention in materials science applications, complementing their biological significance. These compounds exhibit distinctive fluorescence characteristics that make them valuable for developing optical materials and sensing applications. The ability to modify their electronic properties through substituent variation has enabled the fine-tuning of their photophysical behavior for specific applications.
Structure-activity relationship studies of pyrazolo[1,5-a]pyrimidines have provided fundamental insights into the molecular determinants of biological activity. Research has demonstrated that substituent patterns significantly influence pharmacological properties, with the trifluoromethyl group in this compound contributing to enhanced biological activity through electronic effects. These findings have informed general principles for heterocycle design and optimization.
The development of efficient synthetic methodologies for pyrazolo[1,5-a]pyrimidines has contributed to broader advances in heterocyclic chemistry. Innovative approaches such as copper-catalyzed annulation reactions have expanded the synthetic toolkit available for constructing complex fused ring systems. These methodologies have found applications beyond pyrazolo[1,5-a]pyrimidine synthesis, contributing to the general field of heterocycle formation.
| Molecular Properties | Values |
|---|---|
| Chemical Abstract Service Number | 852690-95-0 |
| Molecular Formula | C₁₇H₁₄F₃N₃O₃ |
| Molecular Weight | 365.31 g/mol |
| Melting Point | 273-275°C |
| Storage Temperature | Ambient |
The compound's role in advancing understanding of protein kinase inhibition mechanisms has been particularly significant. Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can function as selective inhibitors of various kinases, including phosphoinositide 3-kinase beta, epidermal growth factor receptor, and other therapeutically relevant targets. This selectivity profile has provided valuable insights into the structural features responsible for target recognition and binding affinity.
Research into pyrazolo[1,5-a]pyrimidines has also contributed to advancing synthetic organic chemistry through the development of novel reaction methodologies. The use of saturated ketones in copper-catalyzed annulation reactions represents a significant advancement in heterocycle synthesis, providing access to diverse substitution patterns from readily available starting materials. These methodological contributions have broader implications for the synthesis of other heterocyclic systems and have enriched the general synthetic toolbox available to organic chemists.
Properties
IUPAC Name |
ethyl 2-methyl-7-oxo-3-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-3-26-16(25)12-8-21-14-13(9(2)22-23(14)15(12)24)10-5-4-6-11(7-10)17(18,19)20/h4-8,22H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZVBARJGIEWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(NN2C1=O)C)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382385 | |
| Record name | Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852690-95-0 | |
| Record name | Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 852690-95-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₇H₁₄F₃N₃O₃
- Molecular Weight : 365.31 g/mol
- Melting Point : 273–275 °C
Synthesis and Structure
This compound is synthesized through various methods that involve the reaction of substituted pyrazoles with different electrophilic compounds. The introduction of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies indicated that this compound significantly reduces the viability of cancer cell lines such as HeLa (cervical cancer) and L929 (normal fibroblast cells) by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). In particular, it has been reported to suppress COX-2 activity effectively:
| Compound | IC50 (μmol) | Comparison |
|---|---|---|
| This compound | 0.04 ± 0.01 | Similar to Celecoxib (standard drug) |
| Celecoxib | 0.04 ± 0.01 | Reference |
This inhibition suggests potential applications in treating inflammatory diseases where COX-2 plays a critical role .
Enzymatic Inhibition
The compound's structure allows it to interact with various biological targets. Studies have shown that it can inhibit specific enzymes involved in cancer progression and inflammation, enhancing its therapeutic profile. For instance, it has demonstrated effective inhibition against NF-kB signaling pathways, which are crucial in regulating immune responses and inflammation .
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
- Animal Model for Inflammation : In a carrageenan-induced paw edema model in rats, this compound showed a dose-dependent reduction in inflammation comparable to indomethacin, a widely used anti-inflammatory drug. The effective doses were calculated to be significantly lower than those required for traditional treatments .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions that include cyclization and functionalization of pyrazole derivatives. The compound exhibits a melting point range of 273–275 °C, which is indicative of its stability under standard conditions .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. A study highlighted that the synthesized derivatives, including this compound, demonstrated effective inhibition against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, improving its membrane permeability and overall bioactivity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The trifluoromethyl group is thought to play a critical role in enhancing the compound's interaction with biological targets, potentially leading to increased efficacy against tumor cells .
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for designing new therapeutic agents. Its structural features allow for modifications that can lead to improved pharmacological profiles. Researchers are exploring its potential as a lead compound in drug discovery programs aimed at developing novel antibiotics and anticancer drugs.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition compared to control compounds, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers in breast cancer cells. These findings suggest its viability as a candidate for further development in oncology.
Summary Table of Applications
| Application | Details |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains; enhances membrane permeability. |
| Anticancer Potential | Induces apoptosis; shows efficacy against cancer cell lines. |
| Medicinal Chemistry | Serves as a scaffold for drug development; potential lead compound. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Core Modifications
Ethyl 7-(3-(Trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (Compound 9)
- Key Differences : Carboxylate at position 3 (vs. 6 in the target); lacks the 7-hydroxy group.
- Synthesis: Condensation of 5-amino-4-ethoxycarbonyl-1H-pyrazole with arylidene derivatives (78% yield) .
- Implications : Position 3 carboxylate reduces kinase affinity compared to the target’s position 6 ester .
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Key Differences : Chlorine at position 3 (vs. trifluoromethylphenyl); phenyl at position 2.
Functional Group Variations
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Key Difference: Amino group at position 7 (vs. hydroxy in the target).
- Implications: Altered hydrogen-bonding capacity; amino groups may form stronger interactions with residues like Met769 in EGFR .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Key Differences : Methoxyphenyl at position 5; carboxylate at position 3.
Pim1 Kinase Inhibitors (Compounds 6k, 6l)
- Structure : 3-Aryl and 5-amine substituents.
- Activity : IC50 = 18–27 nM, highlighting the importance of amine placement for potency .
- Comparison : The target’s 7-hydroxy group may offer unique binding modes compared to these amine-bearing analogs.
EGFR-Targeting Compounds (e.g., 8b, 10c)
- Interactions: Hydroxy/amino groups form hydrogen bonds with Met769 and Lys692 in EGFR .
- SAR : The target’s 7-hydroxy group likely engages similar residues, but trifluoromethylphenyl enhances hydrophobic stabilization.
Preparation Methods
Cyclization via Michael Addition and Intramolecular Nucleophilic Attack
A highly efficient method involves the Michael addition-cyclization reaction between α-azidochalcones and 3-aminopyrazoles under mild heating conditions. This method has been demonstrated to yield highly substituted pyrazolo[1,5-a]pyrimidines with good to excellent yields (65–92%) and broad substrate scope.
- Step 1: Michael addition of the amino group of 3-aminopyrazole to the α-azidochalcone.
- Step 2: Loss of nitrogen gas from the azido group to form an intermediate adduct.
- Step 3: Intramolecular nucleophilic attack by the pyrazole NH group on the adjacent carbonyl carbon, forming the fused pyrazolo[1,5-a]pyrimidine ring.
- Step 4: Imine-enamine tautomerization and dehydration to yield the final product.
This method is advantageous due to its straightforwardness, mild conditions, and high yields, making it suitable for synthesizing derivatives including the this compound scaffold.
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
Representative Reaction Conditions and Yields
Purification and Characterization
- The crude products are typically purified by silica gel column chromatography using gradients of ethyl acetate and hexane.
- Crystallization from appropriate solvents yields pure crystalline solids.
- Characterization includes melting point determination (273–275 °C for the target compound), NMR spectroscopy, elemental analysis, and mass spectrometry to confirm structure and purity.
Summary of Key Research Findings
- The Michael addition-cyclization method provides a facile and high-yielding route to the pyrazolo[1,5-a]pyrimidine core with diverse substituents, including the ethyl ester and hydroxyl groups.
- Suzuki-Miyaura cross-coupling is the preferred method for introducing the trifluoromethylphenyl substituent, offering excellent regioselectivity and functional group tolerance.
- Condensation reactions with heterocyclic amines under acidic reflux conditions offer an alternative synthetic pathway for functionalized pyrazolo[1,5-a]pyrimidines.
- The combination of these methods allows for the efficient synthesis of this compound with high purity and yield, suitable for further biological evaluation and application in medicinal chemistry.
Q & A
Q. Advanced Analysis
- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., 2-methyl vs. 5-methyl isomers) via bond-length analysis and hydrogen-bonding networks. SHELX programs refine crystal structures, with space groups (e.g., P1̄) and lattice parameters (e.g., a = 8.2 Å, b = 10.5 Å) providing packing insights .
- DFT Calculations : Predict tautomeric preferences (e.g., keto-enol equilibrium) by comparing experimental and computed NMR shifts .
What strategies are employed to analyze structure-activity relationships (SAR) for kinase inhibition, particularly regarding the carboxylate moiety?
Q. Advanced SAR Methodology
- Substituent Scanning : Systematic replacement of the 6-carboxylate with bioisosteres (e.g., amides, heterocycles) to assess B-Raf kinase inhibition. Moving the ester from C6 to C2 reduces activity (IC50 increases from 0.2 μM to >10 μM), highlighting positional sensitivity .
- Molecular Docking : Models interactions with kinase ATP-binding pockets. The trifluoromethylphenyl group enhances hydrophobic contacts, while the hydroxyl at C7 participates in hydrogen bonding .
Q. Advanced Functionalization
- Protection/Deprotection : The 7-hydroxy group is protected as a silyl ether (e.g., TBS) during cross-coupling reactions to prevent side reactions. Deprotection with TBAF restores activity .
- Prodrug Synthesis : Conversion to phosphates or acetates enhances aqueous solubility. For example, ethyl-to-methyl ester substitution improves logP by 0.8 units .
What in vitro assays are recommended to evaluate antitumor activity, and how are conflicting cytotoxicity data interpreted?
Q. Methodological Guidance
- MTT Assay : Test against A-549 (lung) and HepG-2 (liver) cell lines. IC50 values <10 μM indicate high potency. Cisplatin is used as a positive control (IC50 = 2–5 μM) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanism.
Data Contradiction Analysis
Discrepancies in cytotoxicity (e.g., variable IC50 across batches) may arise from:
- Purity Issues : HPLC-MS quantifies impurities (>98% purity required).
- Solubility Artifacts : Use DMSO controls (<0.1% final concentration) .
How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?
Advanced Crystallography
Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular hydrogen bonds between the 7-hydroxy group and adjacent carboxylate oxygens. These interactions stabilize polymorphs and affect melting points (e.g., 263–268°C) .
Q. Table: Hydrogen-Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O7-H | O6 | 2.65 | 158 |
| N1-H | O2 (ester) | 2.70 | 155 |
What computational tools are used to predict metabolic stability or off-target effects?
Q. Advanced Modeling
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic clearance (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability.
- Off-Target Screening : SwissTargetPrediction identifies kinase and GPCR targets, reducing false positives in high-throughput screens .
How are regiochemical isomers resolved during synthesis, and what analytical methods confirm their identity?
Q. Advanced Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
